6-Amino-3,3-dimethylisochroman-1-one
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Overview
Description
6-Amino-3,3-dimethylisochroman-1-one is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is a heterocyclic compound containing an isochroman ring system substituted with an amino group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3,3-dimethylisochroman-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with an appropriate amine source under acidic or basic conditions to form the isochroman ring system. The reaction conditions often include temperatures ranging from 50°C to 150°C and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of impinging stream reactors, where reactants are rapidly mixed and reacted, can enhance reaction efficiency and control particle size distribution . This method allows for scalable production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3,3-dimethylisochroman-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isochroman ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Amino-3,3-dimethylisochroman-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 6-Amino-3,3-dimethylisochroman-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
6-Amino-3,3-dimethylisochroman-1-one: C11H13NO2
6-Amino-1,3-dimethyluracil: C6H10N2O2
This compound derivatives: Various derivatives with different substituents on the isochroman ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the isochroman ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-amino-3,3-dimethyl-4H-isochromen-1-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2)6-7-5-8(12)3-4-9(7)10(13)14-11/h3-5H,6,12H2,1-2H3 |
InChI Key |
QABLCETUAGAMHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2)N)C(=O)O1)C |
Origin of Product |
United States |
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